3-(1-Amino-2-naphthylamino)benzonitrile
Description
3-(1-Amino-2-naphthylamino)benzonitrile is a benzonitrile derivative featuring a naphthylamino-alkylamine substituent at the meta position of the benzene ring.
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-[(1-aminonaphthalen-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-12-4-3-6-14(10-12)20-16-9-8-13-5-1-2-7-15(13)17(16)19/h1-10,20H,19H2 |
InChI Key |
PFFHVXQNWHKBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares structural analogs of benzonitrile derivatives, focusing on substituent variations, physicochemical properties, and commercial availability.
Substituent Position and Functional Group Variations
3-(Aminomethyl)benzonitrile (CAS 10406-24-3)
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Substituent: Aminomethyl group at the meta position.
- Purity : >97.0% (GC)
- Price : JPY 36,000 (5g), JPY 11,000 (1g) .
4-Amino-3-methylbenzonitrile (CAS 78881-21-7)
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Substituent: Amino and methyl groups at para and meta positions, respectively.
- Purity : >97.0% (HPLC)
- Price : JPY 10,000 (5g), JPY 4,100 (1g) .
Comparison :
- Both compounds share the same molecular formula but differ in substituent positions. The meta-substituted aminomethyl group in 3-(Aminomethyl)benzonitrile may enhance steric accessibility for reactions compared to the para-amino/meta-methyl configuration in 4-Amino-3-methylbenzonitrile. Pricing differences suggest higher synthesis complexity for the former.
Hydroxyethyl and Trifluoroethyl Derivatives
3-(1-Amino-2-hydroxyethyl)benzonitrile (CAS 1270345-92-0)
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19 g/mol
- Substituent: Amino-hydroxyethyl chain at meta position.
- Key Feature : Hydrophilicity due to hydroxyl group .
(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile (CAS 1213470-65-5)
- Molecular Formula : C₉H₇F₃N₂
- Molecular Weight : 200.16 g/mol
- Substituent : Trifluoroethylamine at meta position.
- Key Feature : Enhanced lipophilicity and metabolic stability from fluorine atoms .
Comparison :
- The hydroxyethyl derivative (162.19 g/mol) has lower molecular weight than the trifluoroethyl analog (200.16 g/mol).
Complex Substituted Derivatives
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride (CAS 60681-06-3)
- Molecular Formula : C₁₈H₁₈ClN₂·HCl
- Substituent: Chlorophenyl and amino-butyl groups.
- Key Feature : Chlorine enhances bioactivity; hydrochloride salt improves solubility .
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile
- Molecular Formula : C₁₅H₁₃ClN₂
- Molecular Weight : 256.73 g/mol
- Substituent: Chlorophenyl-ethylamino group at ortho position.
- Key Feature: Potential pesticidal or antifungal activity due to chlorophenyl moiety .
Comparison :
- Chlorinated derivatives (e.g., CAS 60681-06-3) exhibit higher molecular weights (256–356 g/mol) and are often associated with agrochemical applications, as seen in metaflumizone metabolites ().
Commercial and Regulatory Considerations
- Pricing: Meta-substituted derivatives (e.g., 3-(Aminomethyl)benzonitrile) are costlier than para-substituted analogs, reflecting synthesis challenges .
- Regulatory Status : Benzonitrile derivatives like metaflumizone metabolites are regulated in agriculture with strict residue limits (e.g., 0.1 ppm in tea) .
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